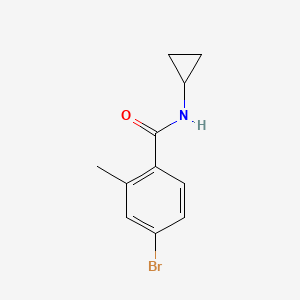

4-bromo-N-cyclopropyl-2-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-cyclopropyl-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-7-6-8(12)2-5-10(7)11(14)13-9-3-4-9/h2,5-6,9H,3-4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCAKOFFLWVGEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Chemical Transformations of 4 Bromo N Cyclopropyl 2 Methylbenzamide

Established Synthetic Pathways to 4-bromo-N-cyclopropyl-2-methylbenzamide

The construction of the core this compound scaffold is primarily achieved through the formation of the central amide bond. This is typically accomplished by coupling a carboxylic acid precursor with cyclopropanamine.

Amide Bond Formation via Coupling Reactions

The most direct and widely employed method for the synthesis of this compound involves the coupling of 4-bromo-2-methylbenzoic acid with cyclopropanamine. This transformation can be efficiently mediated by a variety of coupling agents. One common approach utilizes carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride. This is typically achieved by treating 4-bromo-2-methylbenzoic acid with reagents like oxalyl chloride or thionyl chloride. The resulting 4-bromo-2-methylbenzoyl chloride is then reacted with cyclopropanamine, usually in the presence of a base to neutralize the HCl byproduct, to yield the desired amide. This two-step, one-pot procedure is often favored for its efficiency and the high reactivity of the acyl chloride intermediate.

| Reagent | Description | Role in Synthesis |

| 4-bromo-2-methylbenzoic acid | A substituted benzoic acid. | The carboxylic acid precursor providing the benzoyl moiety. |

| Cyclopropanamine | A primary amine with a cyclopropyl (B3062369) group. | The amine component that forms the N-cyclopropylamide. |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide. | A coupling agent that activates the carboxylic acid for amidation. |

| Oxalyl dichloride | A chemical compound with the formula (COCl)₂. | A reagent used to convert carboxylic acids to acyl chlorides. |

Precursor Synthesis and Halogenation Strategies

The primary precursor, 4-bromo-2-methylbenzoic acid, is a commercially available compound. However, its synthesis can be achieved through various routes. One common method involves the oxidation of 4-bromo-2-methyltoluene. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can effectively convert the benzylic methyl group to a carboxylic acid.

Halogenation strategies can also be employed to introduce the bromine atom onto an existing N-cyclopropyl-2-methylbenzamide scaffold. This would typically involve electrophilic aromatic substitution. However, directing group effects would need to be carefully considered to achieve the desired regioselectivity at the 4-position. Given the availability of 4-bromo-2-methylbenzoic acid, direct halogenation of the final benzamide (B126) is a less common synthetic approach.

Derivatization Strategies and Functional Group Interconversions of the Benzamide Scaffold

The presence of three distinct functional groups in this compound allows for a wide range of derivatization strategies, enabling the synthesis of diverse and complex molecules.

Modifications at the Bromine Position

The bromine atom on the aromatic ring is a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Cross-Coupling Reactions : This powerful reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This enables the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position of the benzamide scaffold.

Other Cross-Coupling Reactions : Beyond the Suzuki reaction, the bromine atom can participate in a host of other palladium-catalyzed transformations, including:

Heck Reaction : Coupling with an alkene to form a substituted alkene.

Sonogashira Coupling : Reaction with a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination : Formation of a new carbon-nitrogen bond by coupling with an amine.

These reactions provide a powerful toolkit for elaborating the structure of this compound, allowing for the synthesis of a vast library of analogues with diverse functionalities.

| Reaction | Coupling Partner | Bond Formed |

| Suzuki Coupling | Organoboron compound (e.g., boronic acid) | C-C |

| Heck Coupling | Alkene | C-C |

| Sonogashira Coupling | Terminal Alkyne | C-C |

| Buchwald-Hartwig Amination | Amine | C-N |

Transformations Involving the Methyl Group

The methyl group at the 2-position of the benzamide ring, while often considered less reactive than the bromine atom, can also be a site for strategic functionalization.

Benzylic Halogenation : The benzylic protons of the methyl group are susceptible to radical halogenation. Reagents such as N-bromosuccinimide (NBS), often in the presence of a radical initiator like AIBN or light, can selectively introduce a bromine atom to form a 2-(bromomethyl) derivative. This product is a versatile intermediate for subsequent nucleophilic substitution reactions.

Oxidation : Under strong oxidizing conditions, for instance, with potassium permanganate, the methyl group can be oxidized to a carboxylic acid. This transformation would yield a dicarboxylic acid derivative, opening up further avenues for derivatization, such as the formation of imides or esters.

Cyclopropyl Ring Derivatizations

The cyclopropyl ring, due to its inherent ring strain, can undergo a variety of unique chemical transformations that are not accessible to larger, unstrained cycloalkanes.

C(sp³)-C(sp³) Cleavage/Alkynylation : Recent advances in photoredox catalysis have enabled the selective cleavage of the C(sp³)–C(sp³) bonds of cyclopropylamides. This can be coupled with an alkynylation reaction, often using hypervalent iodine reagents, to install an aminoalkyne functionality. This ring-opening functionalization provides a linear scaffold from the cyclic precursor.

Radical Ring-Opening Reactions : The cyclopropyl group can undergo ring-opening reactions under radical conditions. For instance, the formation of an amidyl radical can trigger a ring-opening process to generate a more stable acyclic radical intermediate. This intermediate can then be trapped by various radical acceptors, leading to a diverse range of functionalized products. These transformations often provide access to linear structures with functionalities that would be challenging to synthesize through other means.

Catalytic Approaches in the Synthesis and Modification of this compound Analogues

Catalytic methodologies are pivotal in the synthesis and functionalization of complex organic molecules, offering efficient and selective routes to a diverse range of chemical structures. In the context of this compound and its analogues, palladium- and cobalt-catalyzed reactions represent powerful tools for both the construction of the core benzamide structure and its subsequent modification. These approaches enable the introduction of a wide array of substituents and the formation of novel heterocyclic systems, significantly expanding the chemical space accessible from this versatile building block.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. For analogues of this compound, the presence of a bromine atom on the aromatic ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions.

One of the most prominent applications is the Suzuki-Miyaura coupling , which involves the reaction of the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. This reaction is highly effective for creating new carbon-carbon bonds. For instance, the bromine atom in a 4-bromobenzamide (B181206) derivative can be substituted with a variety of alkyl, alkenyl, aryl, or heteroaryl groups. The choice of palladium precursor, ligand, and reaction conditions is crucial for achieving high yields and functional group tolerance. Common catalyst systems include Pd(PPh₃)₄ or a combination of a palladium(II) source like Pd(OAc)₂ with a phosphine (B1218219) ligand such as SPhos. nih.govmdpi.com The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a vast library of analogues with diverse electronic and steric properties at the 4-position.

Another key palladium-catalyzed transformation is the Buchwald-Hartwig amination , which facilitates the formation of carbon-nitrogen bonds. organic-chemistry.orgwikipedia.org This reaction allows for the coupling of the aryl bromide moiety with a wide range of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles. This method is instrumental in synthesizing analogues where the bromo substituent is replaced by various amino groups, which are prevalent in many biologically active compounds. The development of specialized phosphine ligands, such as XantPhos, has been critical in expanding the scope and efficiency of this reaction, enabling couplings under milder conditions. chemrxiv.org

The following table summarizes representative examples of palladium-catalyzed cross-coupling reactions on substrates analogous to this compound.

| Entry | Coupling Partner | Catalyst System | Product Type | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Biaryl | 11-95 |

| 2 | Cyclopropylboronic acid | Pd(OAc)₂ / P(t-Bu)₃ | Arylcyclopropane | High |

| 3 | Morpholine | [(tBuBrettPhos)Pd(allyl)]OTf | N-Aryl morpholine | High |

| 4 | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Stilbene | Moderate-High |

Note: The data in this table is representative of palladium-catalyzed reactions on similar aryl bromide substrates and is intended to illustrate the potential transformations for this compound analogues.

Cobalt-Catalyzed Cyclizations

In recent years, cobalt catalysis has emerged as a cost-effective and sustainable alternative to noble metal catalysis for a variety of organic transformations. researchgate.net A particularly relevant application for the modification of N-cyclopropyl-2-methylbenzamide analogues is the cobalt-catalyzed C-H activation and annulation to form heterocyclic structures, such as isoquinolinones. researchgate.netbohrium.com

These reactions typically proceed via a chelation-assisted C-H activation at the ortho-position of the benzamide. The amide functionality acts as a directing group, guiding the cobalt catalyst to the C-H bond adjacent to it. Subsequent annulation with an alkyne partner leads to the formation of a fused heterocyclic ring system. This strategy allows for the construction of complex polycyclic scaffolds from relatively simple benzamide precursors. The use of an N-picolinamide directing group, which can be subsequently removed, has been shown to be effective in promoting these transformations. nih.govresearchgate.net

Furthermore, cobalt catalysts can mediate the cyclization of unsaturated amides to form lactams. nih.govnih.gov For analogues of this compound that incorporate an unsaturated side chain, this methodology could be employed to construct novel bicyclic structures containing a lactam ring.

The table below illustrates examples of cobalt-catalyzed reactions on benzamide derivatives, showcasing the potential for modifying analogues of this compound.

| Entry | Reactant(s) | Cobalt Catalyst | Product Type | Yield (%) |

| 1 | Benzamide, Diphenylacetylene | Co(OAc)₂·4H₂O | Isoquinolinone | Good |

| 2 | N-picolinoyl benzylamide, Phenylacetylene | Co(OAc)₂·4H₂O | Isoquinoline | High |

| 3 | Unsaturated N-acyl sulfonamide | Co(salen) | γ-Lactam aldehyde | 52-63 |

| 4 | 2-Bromobenzamide, Carbodiimide | Co Catalyst | 3-(Imino)isoindolin-1-one | Moderate |

Note: This table presents data from cobalt-catalyzed reactions on analogous benzamide substrates to demonstrate the applicability of these methods for the synthesis of complex derivatives of this compound.

Elucidation of Reaction Mechanisms Involving the 4 Bromo N Cyclopropyl 2 Methylbenzamide Core

Mechanistic Investigations of Amide Bond Formation

The formation of the amide bond in 4-bromo-N-cyclopropyl-2-methylbenzamide would typically proceed through the reaction of a 4-bromo-2-methylbenzoyl derivative with cyclopropylamine (B47189). The most common laboratory synthesis involves the activation of the carboxylic acid (4-bromo-2-methylbenzoic acid) to make it more susceptible to nucleophilic attack by the amine.

A prevalent method is the conversion of the carboxylic acid to an acyl chloride. This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The mechanism involves the nucleophilic attack of the carboxylic acid oxygen on the sulfur or carbonyl carbon of the activating agent, followed by the elimination of leaving groups to form the highly electrophilic acyl chloride. The subsequent step is the nucleophilic acyl substitution where the nitrogen atom of cyclopropylamine attacks the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the final amide.

Alternatively, peptide coupling reagents can be employed to facilitate the amide bond formation directly from the carboxylic acid and amine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are commonly used. These reagents activate the carboxylic acid by forming a highly reactive intermediate, which is then readily attacked by the amine.

Radical Pathways in Cyclopropyl (B3062369) Ring Transformations

The cyclopropyl group is known to undergo ring-opening reactions via radical pathways due to the inherent strain in the three-membered ring. While specific studies on this compound are absent, general principles suggest that a radical initiator could induce the homolytic cleavage of a C-C bond in the cyclopropyl ring.

The stability of the resulting radical intermediate is a key factor in determining the pathway of the reaction. The formation of a primary radical is generally less favorable than a secondary or tertiary radical. Proximity to other functional groups that can stabilize a radical through resonance, such as the benzene (B151609) ring, would also influence the regioselectivity of the ring opening. For instance, if a radical were to be generated on a carbon atom adjacent to the benzene ring, it would be stabilized by resonance.

Electrophilic Aromatic Substitution Dynamics on the Brominated Benzene Ring

The benzene ring of this compound is substituted with three groups: a bromine atom, a methyl group, and an N-cyclopropyl-2-methylbenzamide group. These substituents influence the rate and regioselectivity of any further electrophilic aromatic substitution reactions. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.orgnih.gov

The methyl group is an activating group and an ortho-, para-director due to its electron-donating inductive effect. The bromine atom is a deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho-, para-director because of the electron-donating resonance effect of its lone pairs. The amide group is generally a deactivating group and a meta-director due to the electron-withdrawing nature of the carbonyl group.

Computational Chemistry and Advanced Theoretical Investigations of 4 Bromo N Cyclopropyl 2 Methylbenzamide

Quantum Chemical Calculations (e.g., DFT studies, HOMO-LUMO analysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and properties of 4-bromo-N-cyclopropyl-2-methylbenzamide. DFT methods provide a robust framework for investigating the electron density distribution and molecular orbitals of the compound, which are fundamental to its chemical behavior.

A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is predominantly localized on the electron-rich brominated benzene (B151609) ring, whereas the LUMO is distributed over the benzamide (B126) moiety. This distribution suggests that the aromatic ring is the primary site for electrophilic attack, while the carbonyl group is susceptible to nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.89 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.66 |

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of this compound is elucidated through molecular geometry optimization, a computational process that determines the most stable arrangement of atoms in the molecule. This process minimizes the total energy of the molecule, providing insights into its preferred conformation.

Table 2: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.91 | ||

| C=O | 1.24 | ||

| C-N (amide) | 1.35 | ||

| N-C (cyclopropyl) | 1.46 | ||

| C-C-N | 118.5 | ||

| O=C-N | 122.3 | ||

| O=C-N-C | |||

| C-N-C-C (cyclopropyl) |

Prediction of Reactivity and Mechanistic Pathways

The prediction of chemical reactivity and the elucidation of potential reaction mechanisms are facilitated by the analysis of the molecular electrostatic potential (MEP) map and frontier molecular orbitals. The MEP map provides a visual representation of the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For this compound, the MEP map indicates that the oxygen atom of the carbonyl group is the most electron-rich site, making it a likely target for protonation and interaction with electrophiles. Conversely, the hydrogen atom of the amide group is electron-poor, rendering it susceptible to deprotonation by a strong base. The bromine atom and the aromatic ring also exhibit distinct electronic characteristics that influence the molecule's reactivity in various chemical transformations.

In Silico Screening and Ligand Design Principles

The computational data derived from quantum chemical calculations and conformational analysis are invaluable for in silico screening and the rational design of novel ligands. By understanding the structural and electronic features of this compound, it is possible to predict its potential interactions with biological targets such as enzymes and receptors.

The shape, size, and electrostatic properties of the molecule are crucial determinants of its binding affinity and selectivity. For instance, the presence of the bromine atom can facilitate halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The cyclopropyl (B3062369) group, with its unique conformational rigidity and lipophilicity, can also play a significant role in optimizing binding interactions. This detailed molecular understanding allows for the strategic modification of the this compound scaffold to enhance its pharmacological properties, leading to the development of more potent and selective therapeutic agents.

Structure Activity Relationship Sar Studies and Rational Molecular Design of 4 Bromo N Cyclopropyl 2 Methylbenzamide Derivatives

Impact of the Bromine Substituent on Biological Activity and Reactivity

In the case of benzamide (B126) derivatives, the 4-bromo substitution has been shown to be a key feature in potent and selective antagonists for various receptors. For instance, the compound JNJ-26070109, which is (R)-4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide, has demonstrated high affinity for the human cholecystokinin (B1591339) 2 (CCK2) receptor with a pKI of 8.49. This highlights the favorable contribution of the 4-bromo substituent to the molecule's interaction with its biological target.

From a chemical reactivity standpoint, the bromine atom serves as a versatile handle for further molecular elaboration through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of substituents at the 4-position, enabling extensive SAR studies. However, the reactivity of the bromine can also present challenges, such as potential dehalogenation during certain catalytic cycles. The presence of bromine can also influence the reactivity of other positions on the aromatic ring. For example, studies on 2-bromobenzamides have shown their utility in cobalt-catalyzed cyclization reactions to form complex heterocyclic structures like 3-(imino)isoindolin-1-ones.

Role of the Cyclopropyl (B3062369) Moiety in Molecular Recognition and Biological Efficacy

The N-cyclopropyl group is a prevalent feature in medicinal chemistry, valued for its unique conformational and electronic properties. Its incorporation into the benzamide scaffold at the amide nitrogen significantly impacts the molecule's biological profile.

One of the primary roles of the cyclopropyl moiety is to serve as a rigid and conformationally constrained linker. This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The compact size of the cyclopropyl group allows it to fit into well-defined binding pockets where larger alkyl groups might be sterically hindered. It is often used as a bioisosteric replacement for an alkene or a gem-dimethyl group.

The cyclopropyl group also enhances metabolic stability. The C-H bonds of a cyclopropyl ring are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile, including a longer half-life.

In the context of benzamide derivatives, the N-cyclopropyl group has been associated with potent bioactivity. For example, in a series of benzamides investigated as inhibitors of Mycobacterium tuberculosis, the N-cyclopropyl analog (30d) demonstrated notable antitubercular activity.

| Compound | Target Organism | Bioactivity (IC90 µM) | Cytotoxicity (HepG2 CC50 µM) |

| N-cyclopropyl benzamide analog (30d) | M. tuberculosis | 4 | 8 |

This table showcases the antitubercular activity of an N-cyclopropyl benzamide analog. Data sourced from ACS Medicinal Chemistry Letters.

Furthermore, the electronic nature of the cyclopropyl ring, with its enhanced s-character in the C-H bonds and π-character in the C-C bonds, can influence interactions with the target protein. These properties can contribute to favorable binding interactions, enhancing potency and efficacy.

Significance of the Methyl Group at the 2-Position of the Benzamide

The placement of a methyl group at the 2-position (ortho-position) of the benzamide ring has profound stereochemical consequences that can significantly influence biological activity. This ortho-substituent can impose conformational restrictions on the molecule, affecting its preferred three-dimensional shape and its ability to bind to a target.

Specifically, an ortho-methyl group can induce a non-planar conformation between the aromatic ring and the amide group due to steric hindrance. This twisting of the amide bond relative to the phenyl ring is a critical factor in molecular recognition. By forcing the molecule into a specific conformation, the ortho-methyl group can orient other key functional groups in a manner that is optimal for binding to a receptor or enzyme active site. Hydrophobic ortho groups are known to increase the angle between the ring plane and the amide plane.

This conformational control can lead to enhanced selectivity for a particular biological target. In many kinase inhibitors, for example, precise control over the dihedral angle between aromatic rings is essential for fitting into the ATP-binding pocket and achieving potent inhibition. The ortho-methyl group on the benzamide core can serve as a "conformational lock," pre-organizing the molecule for effective binding.

Strategic Substituent Variations and Their Pharmacological Implications

The benzamide scaffold serves as a versatile template for the development of pharmacologically active agents, and strategic variation of substituents at different positions has led to the discovery of compounds with a wide range of biological activities. SAR studies on benzamide derivatives have demonstrated that even minor chemical modifications can lead to significant changes in potency, selectivity, and pharmacological effect.

The exploration of substituents on the benzamide ring has yielded inhibitors for various targets. For instance, different substitutions on the phenyl ring of benzamides have been crucial in developing muscarinic acetylcholine (B1216132) receptor (M1) antagonists. In one study, a 2-chloro or 2-methoxy substituent resulted in submicromolar M1 IC50 values, while a 3,5-bis(trifluoromethyl) analog showed a dual M1/M4 antagonist profile.

In the field of oncology, 3-substituted benzamide derivatives have been identified as highly potent Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukemia. Furthermore, optimization of substituents on a quinazoline (B50416) scaffold, which can be considered a bioisostere of a substituted benzamide, led to potent Aurora kinase inhibitors with IC50 values in the low nanomolar range.

The following table summarizes the impact of various substitution patterns on the biological activity of different benzamide-based scaffolds.

| Scaffold/Derivative | Substitution | Target | Bioactivity (IC50) |

| N-phenylbenzamide | 2-Chloro | Muscarinic M1 Receptor | 960 nM |

| N-phenylbenzamide | 2-Methoxy | Muscarinic M1 Receptor | 820 nM |

| N-phenylbenzamide | 3,5-bis(CF3) | Muscarinic M1/M4 Receptors | 2.6 µM (M1), 3.7 µM (M4) |

| Quinazoline-based | 2-phenethyl, 7-(1-methylpiperazine) | Aurora A Kinase | 6.0 nM |

| Quinazoline-based | 2-styryl, 7-(1-methylpiperazine) | Aurora A Kinase | 2.8 nM |

This interactive table illustrates how strategic substituent variations on benzamide and related scaffolds influence their pharmacological activity against different targets. Data sourced from multiple medicinal chemistry studies.

These examples underscore the power of strategic substituent variations in tuning the pharmacological properties of benzamide derivatives. By systematically altering substituents on the aromatic ring and the amide nitrogen, medicinal chemists can optimize interactions with specific biological targets, leading to the development of novel therapeutic agents with improved efficacy and selectivity.

Molecular Interaction Studies and Target Engagement of 4 Bromo N Cyclopropyl 2 Methylbenzamide Analogues

Protein Kinase Inhibition Mechanisms (e.g., TTK, Mps-1, BRD9, ATAD2)

The benzamide (B126) scaffold is a common feature in many kinase inhibitors. Analogues have been investigated for their ability to inhibit key proteins that are overexpressed or hyperactive in various cancers, such as the dual-specificity protein kinase TTK (also known as Mps-1) and the bromodomain-containing proteins BRD9 and ATAD2.

TTK/Mps-1 is a critical regulator of the spindle assembly checkpoint (SAC), a cellular mechanism that ensures the proper segregation of chromosomes during mitosis. uniprot.org Inhibition of TTK kinase activity abrogates the SAC, leading to chromosomal missegregation, aneuploidy, and ultimately, cell death in cancer cells. pdbj.org This makes TTK a promising therapeutic target. oncolines.com

BRD9 and ATAD2 are epigenetic "reader" proteins that recognize acetylated lysine (B10760008) residues on histones, playing a pivotal role in chromatin remodeling and gene expression. nih.govnih.gov BRD9 is a component of the SWI/SNF chromatin-remodeling complex and has been implicated in regulating inflammatory responses and certain cancers. nih.govnih.gov ATAD2 is an ATPase and transcriptional co-regulator whose overexpression is linked to poor prognosis in several cancers, including breast and ovarian cancer. patsnap.comnih.govmedchemexpress.com By blocking the function of these proteins, inhibitors can disrupt oncogenic gene expression programs. patsnap.com

The vast majority of kinase inhibitors, including many benzamide derivatives, function as ATP-competitive inhibitors. They are designed to bind within the highly conserved ATP-binding pocket located in the catalytic domain of the kinase. pdbj.org The imidazopyrazine and triazolopyridine series of Mps-1 inhibitors, which share structural similarities with benzamide-containing compounds, have been shown to bind directly to the ATP site. pdbj.org

The specificity of these inhibitors is achieved by exploiting subtle differences in the amino acid residues lining this pocket among different kinases. For example, the design of a selective, irreversible Mps-1 inhibitor, RMS-07, was achieved by targeting a unique cysteine residue (Cys604) in the hinge region of the kinase's ATP-binding site. nih.govchemrxiv.org This covalent interaction provides high potency and a long residence time, which can be beneficial for therapeutic efficacy. oncolines.comchemrxiv.org The specificity of non-covalent inhibitors is often dictated by their ability to form interactions with specific pockets within the ATP-binding site that are not conserved across the kinome. pdbj.org

In addition to direct competition at the ATP site (orthosteric inhibition), modulating protein function through allosteric sites—topographically distinct from the primary active site—is an increasingly attractive strategy. Allosteric modulators can offer greater specificity compared to orthosteric inhibitors. nih.gov

While direct allosteric modulators of TTK with a benzamide scaffold are not widely documented, the concept is well-established for other kinases. nih.gov For bromodomains, allosteric regulation has been explored for BRD9. mdpi.comnih.gov Molecular dynamics simulations have revealed that the binding of an allosteric inhibitor (POJ) can induce significant conformational changes in the protein, affecting the orthosteric binding site and modifying the protein's activity. mdpi.comnih.govresearchgate.net The ATPase domain of ATAD2 also presents a potential target for allosteric inhibition, a strategy that has been successfully applied to other AAA+ ATPases like p97. nih.gov This approach could overcome challenges associated with the high conservation of orthosteric sites.

Bromodomain Binding and Epigenetic Regulation

Analogues of 4-bromo-N-cyclopropyl-2-methylbenzamide have been developed as potent inhibitors of bromodomains, particularly ATAD2 and BRD9. Bromodomains are specialized protein modules that recognize and bind to acetylated lysine residues on histone tails, thereby "reading" the epigenetic code to regulate gene transcription. nih.goviucr.org

Inhibitors function by occupying the acetyl-lysine (KAc) binding pocket, preventing the bromodomain from engaging with chromatin. This disrupts the protein's ability to act as a transcriptional co-regulator for oncogenes like c-Myc. tandfonline.com For example, the inhibitor AM879 was shown to selectively inhibit ATAD2, leading to the suppression of c-Myc expression and inducing apoptosis in breast cancer cells. tandfonline.comresearchgate.net Similarly, the selective BRD9 inhibitor I-BRD9 was developed through structure-based design and demonstrated the ability to displace the full-length BRD9 protein from chromatin in cells, thereby modulating gene expression pathways related to oncology and immune response. acs.org Achieving selectivity is a key challenge, especially between the highly homologous BRD9 and BRD7 bromodomains, but has been successfully demonstrated with compounds like I-BRD9. acs.org

Receptor Binding Assays and Ligand-Receptor Complex Analysis

A variety of biophysical and biochemical assays are employed to quantify the binding affinity and inhibitory potency of compounds against their target proteins. These assays are crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds. merckmillipore.com

For kinase targets like TTK, methods such as the LanthaScreen™ Eu Kinase Binding Assay are used. This assay relies on fluorescence resonance energy transfer (FRET) to measure the displacement of a fluorescently labeled tracer from the kinase's ATP site by a competing inhibitor. thermofisher.com Chemical proteomics is another powerful tool used to assess inhibitor selectivity by identifying the full spectrum of proteins that a compound binds to within a cellular lysate. researchgate.net

For bromodomain inhibitors, a suite of assays is commonly used. Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event to determine the dissociation constant (Kd). Surface Plasmon Resonance (SPR) monitors binding in real-time by detecting changes in the refractive index at a sensor surface, providing kinetic data (kon and koff) in addition to affinity. nih.gov Other high-throughput methods include Fluorescence Polarization (FP) assays and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, which are used to determine the half-maximal inhibitory concentration (IC50) of compounds. tandfonline.comnih.gov

| Compound | Target | Assay Type | Affinity/Potency |

|---|---|---|---|

| I-BRD9 (Compound 45) | BRD9 | Binding Assay | pKd = 8.7 |

| I-BRD9 (Compound 45) | BRD7 | Binding Assay | pKd = 6.4 (>200-fold selective) |

| Compound 13 | BRD9 | Binding Assay | KD = 68 nM |

| Compound 13 | BRD7 | Binding Assay | KD = 368 nM |

| AM879 | ATAD2 | TR-FRET | IC50 = 3.565 µM |

| Compound 18a | ATAD2 | SPR | KD = 150 µM |

| Compound 18a | BRD4 | SPR | No binding detected |

Data compiled from multiple sources. nih.govnih.govtandfonline.comacs.org

Crystallographic and Cryo-EM Studies of Compound-Target Complexes (e.g., X-ray crystal structures)

High-resolution structural biology techniques, primarily X-ray crystallography, are indispensable for visualizing the precise binding mode of inhibitors within their target proteins. nih.gov These structures reveal the key molecular interactions responsible for affinity and selectivity, providing a rational basis for structure-guided drug design.

Numerous crystal structures of inhibitors complexed with TTK/Mps-1, BRD9, and ATAD2 have been solved. For instance, the crystal structure of Mps-1 in complex with the covalent inhibitor RMS-07 confirmed that the compound forms a covalent bond with Cys604 in the hinge region. chemrxiv.org Structures of Mps-1 with imidazopyrazine inhibitors revealed how these compounds occupy the ATP site and engage with different pockets to achieve potency. pdbj.org

Similarly, co-crystal structures of various ligands with the BRD9 and ATAD2 bromodomains have been instrumental in developing selective inhibitors. nih.govthesgc.orgrcsb.orgacs.org The structure of I-BRD9 bound to BRD9 highlighted how an amidine group on the inhibitor created unfavorable interactions with BET family bromodomains, thereby enhancing selectivity. acs.org For ATAD2, crystallographic screening of small molecule fragments identified novel binding modes and provided the starting points for growing fragments into more potent, lead-like compounds. nih.govacs.org

While X-ray crystallography is the dominant technique, Cryo-electron microscopy (Cryo-EM) is emerging as a powerful tool for structural biology, especially for large, dynamic, or difficult-to-crystallize protein complexes. Its application in visualizing small molecule interactions is growing and holds potential for future studies in this area.

| PDB ID | Target Protein | Ligand/Inhibitor | Resolution (Å) |

|---|---|---|---|

| 6TNC | Mps-1 (TTK) | N-cyclopropyl-4-{8-[(thiophen-2-ylmethyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide | 2.25 |

| 5MRB | Mps-1 (TTK) | Cpd-5 | 2.20 |

| 5LJJ | Mps-1 (TTK) | Reversine | 3.00 |

| 5E9V | BRD9 | Indolizine ligand | 1.80 |

| 4NQN | BRD9 | Triazolo-phthalazine ligand | 1.15 |

| 6YB4 | ATAD2 | Phenyl sulfonamide derivative | 1.54 |

Data sourced from the Protein Data Bank (PDB). pdbj.orgthesgc.orgrcsb.orgrcsb.orgrcsb.orgrcsb.org

Hydrogen Bonding Networks and Intermolecular Interactions

The stability and specificity of a ligand-receptor complex are governed by a network of non-covalent interactions. Hydrogen bonds are particularly critical for the binding of benzamide analogues and other inhibitors to both kinases and bromodomains.

In bromodomains, a conserved asparagine residue forms a crucial hydrogen bond with the acetyl group of the natural lysine substrate. Inhibitors are designed to mimic this interaction. For example, the thienopyridone (B2394442) ring of a BRD9 inhibitor forms a direct hydrogen bond to the side chain of Asn100. acs.org This interaction is often supplemented by a water-mediated hydrogen bond network involving a conserved tyrosine residue. acs.orgsemanticscholar.org

In the ATP-binding site of kinases, hydrogen bonds are formed with the "hinge" region that connects the N- and C-lobes of the kinase domain. For Mps-1, inhibitors form hydrogen bonds with backbone atoms in this region. Other important intermolecular interactions that contribute to binding affinity include van der Waals forces, hydrophobic interactions within specific pockets, and cation-π interactions, where a positively charged group on the protein (like a lysine side chain) interacts favorably with the electron-rich face of an aromatic ring on the inhibitor. chemrxiv.org The crystal structure of RMS-07 bound to Mps-1 showed a cation-π interaction between Lys553 and the inhibitor's diethyl phenyl moiety, contributing to its binding mode. chemrxiv.org

In Vitro Biological and Pharmacological Investigations of 4 Bromo N Cyclopropyl 2 Methylbenzamide Analogues

Cellular Growth Inhibition and Antiproliferative Assays (e.g., cancer cell lines, tumor-initiating cells)

Analogues of 4-bromo-N-cyclopropyl-2-methylbenzamide would typically be evaluated for their ability to inhibit the growth of various cancer cell lines. Standard methodologies, such as the MTT or sulforhodamine B (SRB) assays, are commonly employed to determine the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50). These assays provide a quantitative measure of the antiproliferative activity of the compounds.

For instance, a hypothetical study on a series of N-cyclopropylbenzamide analogues might yield results similar to those presented in Table 1, where different substitutions on the benzamide (B126) ring lead to varying degrees of growth inhibition against a panel of human cancer cell lines. The data would be analyzed to establish structure-activity relationships (SAR), identifying which chemical modifications enhance antiproliferative potency.

Furthermore, the activity of these analogues could be assessed against tumor-initiating cells (TICs), also known as cancer stem cells. These cells are thought to be responsible for tumor recurrence and metastasis. Assays such as tumorsphere formation assays would be used to evaluate the ability of the compounds to inhibit the self-renewal capacity of TICs.

Table 1: Hypothetical Antiproliferative Activity of this compound Analogues

| Compound | Modification | MCF-7 GI50 (µM) | HCT116 GI50 (µM) | A549 GI50 (µM) |

|---|---|---|---|---|

| Analogue 1 | 4-bromo, 2-methyl | Data Not Available | Data Not Available | Data Not Available |

| Analogue 2 | 4-chloro, 2-methyl | Data Not Available | Data Not Available | Data Not Available |

| Analogue 3 | 4-bromo, 2-chloro | Data Not Available | Data Not Available | Data Not Available |

Enzyme Activity Modulation Studies (e.g., enzyme inhibition assays)

The N-cyclopropylbenzamide scaffold is present in various enzyme inhibitors. Therefore, analogues of this compound would likely be screened against a panel of enzymes, particularly protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.

Biochemical assays are used to measure the ability of the compounds to inhibit the activity of specific enzymes. For example, in a kinase inhibition assay, the transfer of a phosphate (B84403) group from ATP to a substrate peptide by the kinase is measured in the presence and absence of the test compound. The concentration of the compound that reduces the enzyme's activity by 50% is the IC50 value. A study of N-cyclopropyl-3-methylbenzamide hybrids as p38 mitogen-activated protein kinase (MAPK) inhibitors provides an example of such an investigation. nih.gov

Table 2 illustrates the kind of data that would be generated from such a study, showing the inhibitory potency and selectivity of the analogues against different kinases.

Table 2: Hypothetical Enzyme Inhibitory Activity of this compound Analogues

| Compound | Kinase A IC50 (µM) | Kinase B IC50 (µM) | Kinase C IC50 (µM) |

|---|---|---|---|

| Analogue 1 | Data Not Available | Data Not Available | Data Not Available |

| Analogue 2 | Data Not Available | Data Not Available | Data Not Available |

| Analogue 3 | Data Not Available | Data Not Available | Data Not Available |

Mechanistic Cell-Based Assays (e.g., mitotic checkpoint integrity, chromosome segregation, aneuploidy, cell death induction)

To understand how these compounds exert their antiproliferative effects, a series of cell-based assays would be performed. Flow cytometry is a common technique used to analyze the cell cycle distribution of cancer cells treated with the compounds. An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M phase) would suggest interference with cell division processes.

Further investigation into the mechanism of cell cycle arrest might involve assessing the integrity of the mitotic checkpoint, which ensures proper chromosome segregation. This can be studied by immunofluorescence microscopy to visualize the mitotic spindle and chromosomes. Errors in this process can lead to aneuploidy (an abnormal number of chromosomes), which can be a consequence of treatment with compounds that disrupt mitosis.

The ability of the analogues to induce programmed cell death (apoptosis) would also be investigated. This is often measured using assays such as Annexin V/propidium iodide staining followed by flow cytometry, which can distinguish between viable, apoptotic, and necrotic cells.

Pathway Analysis and Signaling Cascade Perturbations

To identify the specific cellular signaling pathways affected by the this compound analogues, researchers would employ techniques like Western blotting. This method allows for the detection and quantification of key proteins involved in various signaling cascades that control cell proliferation, survival, and death.

For example, if a compound is found to inhibit a particular kinase in biochemical assays, Western blotting can be used to confirm this activity in a cellular context by examining the phosphorylation status of the kinase's downstream substrates. A reduction in the phosphorylation of these substrates would indicate that the compound is effectively blocking the signaling pathway. Studies on other benzamide derivatives have shown that they can modulate pathways such as the PI3K/Akt/mTOR pathway. nih.gov This type of analysis is crucial for understanding the molecular mechanism of action of the compounds and for identifying potential biomarkers for their activity.

Advanced Analytical and Spectroscopic Characterization in Research of 4 Bromo N Cyclopropyl 2 Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom within the 4-bromo-N-cyclopropyl-2-methylbenzamide molecule can be established.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the cyclopropyl (B3062369) protons, the amide proton, and the methyl protons would be observed. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals provide critical information. For instance, the aromatic protons would likely appear as a set of multiplets in the downfield region (typically δ 7.0-8.0 ppm) due to the influence of the bromine atom and the amide group. The proton on the nitrogen of the amide group would likely present as a broad singlet, its chemical shift being sensitive to solvent and concentration. The methine proton of the cyclopropyl group would exhibit a complex multiplet, while the methylene (B1212753) protons of the cyclopropyl ring would show distinct signals, all in the upfield region of the spectrum. The methyl group protons would appear as a sharp singlet.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the amide would be found significantly downfield (around δ 160-170 ppm). The aromatic carbons would generate a series of signals in the δ 120-140 ppm range, with the carbon atom bonded to the bromine atom showing a characteristic chemical shift. The carbons of the cyclopropyl group and the methyl group would appear in the upfield region of the spectrum.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | Hypothetical ¹H NMR Chemical Shift (δ, ppm) | Hypothetical ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH | 7.20 - 7.60 (m, 3H) | 125.0 - 140.0 |

| Amide NH | 8.20 (br s, 1H) | - |

| Cyclopropyl CH | 2.80 - 2.90 (m, 1H) | 22.0 - 25.0 |

| Cyclopropyl CH₂ | 0.60 - 0.90 (m, 4H) | 6.0 - 8.0 |

| Methyl CH₃ | 2.40 (s, 3H) | 18.0 - 20.0 |

| Carbonyl C=O | - | 168.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Techniques such as Electrospray Ionization (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for the analysis of compounds like this compound.

In an ESI-MS experiment, the compound would typically be observed as a protonated molecule [M+H]⁺. Given the presence of a bromine atom, a characteristic isotopic pattern would be expected, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature is a key identifier for bromine-containing compounds. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insights into the molecule's structure. By inducing fragmentation of the parent ion, a series of daughter ions are produced. The fragmentation pattern of this compound would likely involve cleavage of the amide bond, loss of the cyclopropyl group, and loss of the bromine atom, leading to characteristic fragment ions.

Expected Molecular and Fragment Ions in the Mass Spectrum of this compound

| Ion | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated molecule | 254/256 |

| [M-C₃H₅]⁺ | Loss of the cyclopropyl group | 213/215 |

| [C₈H₇BrO]⁺ | Fragment containing the brominated benzoyl group | 213/215 |

| [C₈H₈NO]⁺ | Fragment after loss of bromine | 134 |

X-ray Crystallography for Solid-State Structure and Co-crystal Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. bldpharm.com For this compound, obtaining a single crystal of suitable quality would allow for the precise determination of bond lengths, bond angles, and torsional angles. This technique would provide an unambiguous confirmation of the molecular structure, including the relative orientation of the aromatic ring, the amide plane, and the cyclopropyl group.

Furthermore, X-ray crystallography is instrumental in studying intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. The amide group, with its N-H donor and C=O acceptor sites, is likely to participate in hydrogen bonding, potentially forming chains or dimeric structures in the solid state.

This technique is also crucial for the analysis of co-crystals, where this compound is crystallized with another molecule (a co-former). The resulting crystal structure would reveal the specific non-covalent interactions between the two components, which can be engineered to modify the physicochemical properties of the active compound.

Advanced Chromatographic Techniques (e.g., HPLC, LC-MS) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method would typically be developed to assess its purity. This would involve using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol).

The compound would elute from the column at a characteristic retention time under specific chromatographic conditions (e.g., mobile phase composition, flow rate, and column temperature). A purity assessment is made by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would show a single, sharp peak.

When coupled with a mass spectrometer (LC-MS), this technique not only provides information on the purity of the sample but also confirms the identity of the main peak and any impurities by their mass-to-charge ratio. This is particularly useful for identifying and characterizing any synthesis byproducts or degradation products.

Other Spectroscopic Methods for Molecular Vibrations and Electronic Transitions (e.g., UV-Vis, FT-IR, FT-Raman, SERS)

A variety of other spectroscopic techniques are employed to probe the molecular vibrations and electronic transitions within this compound.

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The benzamide (B126) chromophore would be expected to exhibit characteristic absorption bands in the UV region, typically arising from π→π* transitions of the aromatic ring and the carbonyl group.

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule. The FT-IR spectrum would show characteristic absorption bands for the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretch (the Amide I band, around 1650 cm⁻¹), and the N-H bend (the Amide II band, around 1550 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be observed. FT-Raman spectroscopy would provide complementary information, often being more sensitive to non-polar bonds.

Surface-Enhanced Raman Scattering (SERS) is a technique that can be used to obtain significantly enhanced Raman signals by adsorbing the molecule onto a nanostructured metal surface. This could be employed to study the molecule at very low concentrations or to probe its orientation on a surface.

Summary of Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| UV-Vis | Absorption maxima corresponding to π→π* transitions of the aromatic and carbonyl chromophores. |

| FT-IR | Characteristic bands for N-H stretch, C=O stretch (Amide I), N-H bend (Amide II), aromatic C-H and C=C stretches. |

| FT-Raman | Complementary vibrational bands, particularly for non-polar functional groups. |

Future Directions and Emerging Research Perspectives for 4 Bromo N Cyclopropyl 2 Methylbenzamide

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally benign methods for the synthesis of 4-bromo-N-cyclopropyl-2-methylbenzamide is a crucial first step for enabling its broader investigation. Traditional amide bond formation often relies on stoichiometric coupling reagents that generate significant waste. scispace.com Future research will likely focus on catalytic and more sustainable approaches.

Key areas for exploration include:

Catalytic Amidation: Investigating transition-metal-catalyzed methods, such as those employing palladium nih.govsemanticscholar.orgacs.org or other metals, could provide more atom-economical routes. These methods often allow for the direct coupling of carboxylic acids and amines, avoiding the pre-activation steps that generate waste. researchgate.net The use of visible-light-mediated photoredox catalysis is another emerging sustainable strategy for amide synthesis. mdpi.com

Enzymatic Synthesis: Biocatalysis offers a highly selective and green alternative for amide bond formation. rsc.org The use of enzymes, such as lipases or engineered amidases, could enable the synthesis of this compound under mild, aqueous conditions, significantly reducing the environmental impact. rsc.org

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer improved safety, efficiency, and scalability. nih.gov Flow chemistry allows for precise control over reaction parameters, which can lead to higher yields and purities while minimizing solvent usage. nih.gov

The development of sustainable synthetic routes is not only economically and environmentally advantageous but also aligns with the growing emphasis on green chemistry in the pharmaceutical industry. scispace.comnih.gov

Design of Next-Generation Kinase Inhibitors and Epigenetic Modulators

The N-cyclopropylbenzamide moiety is a recognized pharmacophore in the development of kinase inhibitors. nih.gov This suggests a significant potential for this compound and its derivatives as therapeutic agents.

Kinase Inhibitors:

Research has demonstrated that N-cyclopropyl-3-methylbenzamide derivatives can act as potent and selective inhibitors of p38 mitogen-activated protein kinase (MAPK). nih.gov Building on this, future work could involve:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to understand the structural requirements for potent and selective kinase inhibition. mdpi.comnih.gov This would involve synthesizing analogs with different substituents on the phenyl ring and exploring alternative functionalities to the cyclopropyl (B3062369) group.

Targeting a Broader Range of Kinases: While p38 MAPK is a promising target, the vast human kinome presents numerous other opportunities. rroij.com Screening this compound and its derivatives against a panel of kinases could identify novel targets for diseases such as cancer and inflammatory disorders. journaljcti.com Benzamide (B126) derivatives have shown activity as inhibitors of Bcr-Abl kinase, indicating the potential for this scaffold to be adapted for other kinase targets. nih.gov

Epigenetic Modulators:

The benzamide structure is also a key feature in some epigenetic modulators, such as histone deacetylase (HDAC) inhibitors. nih.govturkjps.org Although direct evidence for this compound as an epigenetic modulator is lacking, this represents a fertile area for future investigation. Research in this direction could include:

Screening against Epigenetic Targets: Evaluating the inhibitory activity of the compound and its analogs against a panel of epigenetic enzymes, including HDACs, histone methyltransferases, and bromodomains.

Rational Design: Utilizing the known pharmacophores of existing epigenetic modulators to guide the design of novel derivatives of this compound with enhanced potency and selectivity. nih.gov

Application in Chemical Biology Tools and Probes

High-quality chemical probes are essential for dissecting complex biological processes. nih.gov this compound, if found to have a specific biological target, could serve as a valuable scaffold for the development of such tools. researchgate.net

Future research could focus on:

Probe Development: If a specific protein target is identified, the this compound structure could be modified to create affinity-based or activity-based probes. frontiersin.org This would involve the introduction of a reporter tag (e.g., biotin (B1667282) or a fluorophore) and a reactive group for covalent labeling. nih.gov

Target Identification and Validation: In the absence of a known target, photoaffinity labeling probes derived from this scaffold could be used to identify its molecular targets in a cellular context. researchgate.net This approach is crucial for understanding the mechanism of action of bioactive small molecules. researchgate.net

The development of chemical probes from this scaffold would provide powerful tools for basic research and could help to elucidate novel biological pathways. nih.gov

Advanced Computational Modeling for Structure-Based Drug Discovery

Computational methods are indispensable in modern drug discovery for predicting and analyzing molecular interactions. nih.gov For this compound, computational modeling can guide its development as a therapeutic agent.

Future directions include:

Molecular Docking: Predicting the binding mode of this compound and its analogs within the active sites of potential kinase or epigenetic targets. rsc.orgscirp.org This can help to prioritize compounds for synthesis and biological evaluation.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound when bound to its target protein to assess the stability of the interaction and identify key binding determinants.

Quantum Computing: In the long term, quantum computing could offer more precise simulations of molecular interactions, leading to more accurate predictions of binding affinity and off-target effects. mckinsey.com

These computational approaches can accelerate the drug discovery process by providing valuable insights into the molecular basis of the compound's activity. nih.gov

Investigating Off-Target Interactions and Selectivity Profiling

A critical aspect of drug development is ensuring the selectivity of a compound to minimize off-target effects and potential toxicity. nih.gov

Future research on this compound should involve:

Computational Prediction of Off-Targets: Utilizing in silico tools to predict potential off-target interactions across the human proteome. nih.govmdpi.com This can provide an early indication of potential liabilities.

Experimental Selectivity Profiling: Screening the compound against large panels of proteins, particularly kinases, to experimentally determine its selectivity profile. nih.govnih.gov This is essential for validating computational predictions and understanding the compound's polypharmacology.

Confidence-Based Prediction Models: Employing methods like conformal prediction to generate predictions of off-target interactions with valid measures of confidence. nih.gov

A thorough understanding of the selectivity profile is crucial for the safe and effective development of any new therapeutic agent. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-N-cyclopropyl-2-methylbenzamide, and what analytical methods confirm its purity?

- Synthesis : A common approach involves condensation reactions between 4-bromoaniline derivatives and activated carbonyl intermediates (e.g., acyl chlorides). For example, analogous compounds like N-(4-Bromophenyl)-2-chloro-benzamide are synthesized via condensation of 4-bromoaniline with 2-chlorobenzoyl chloride under inert conditions .

- Purity Confirmation : Techniques include:

- X-ray crystallography to resolve molecular packing and hydrogen-bonding interactions (e.g., as demonstrated for 4-Bromo-N-phenylbenzamide) .

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and cyclopropane ring integration .

- HPLC with UV detection for quantitative purity assessment .

Q. How do structural features (e.g., bromine, cyclopropane) influence the compound's physicochemical properties?

- Halogen Effects : The bromine atom at the 4-position enhances electrophilic reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). Its electron-withdrawing nature also stabilizes the benzamide backbone .

- Cyclopropane Ring : Introduces steric constraints, affecting conformational flexibility and intermolecular interactions. This is critical in crystal packing, as seen in analogues like 4-Bromo-N-cyclopropyl-2-fluorobenzenesulfonamide .

Q. What standard protocols are used to characterize its stability under varying conditions (pH, temperature)?

- Thermogravimetric Analysis (TGA) : Determines thermal decomposition profiles (e.g., 100–300°C range).

- pH Stability Studies : Incubate the compound in buffered solutions (pH 3–10) and monitor degradation via LC-MS. Similar methods are applied to halogenated benzamides to assess hydrolytic susceptibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in derivative synthesis?

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). For instance, optimizing Pd-catalyzed cross-coupling reactions by varying ligand ratios and reaction times .

- Continuous Flow Reactors : Enhance mass/heat transfer for scalability, as demonstrated in industrial-scale synthesis of related benzamide derivatives .

Q. What computational approaches predict the compound's binding affinity to biological targets (e.g., enzymes)?

- Molecular Docking : Tools like AutoDock Vina model interactions with enzyme active sites (e.g., bacterial phosphopantetheinyl transferases, as seen in halogenated benzamide analogues) .

- QSPR/Neural Networks : Predict pharmacokinetic properties (logP, solubility) using quantum-chemical descriptors and machine learning (e.g., CC-DPS platform) .

Q. How does the cyclopropane ring modulate conformational dynamics in solution versus solid state?

- DFT Calculations : Compare optimized gas-phase geometries with X-ray structures to evaluate ring strain and torsional barriers.

- Dynamic NMR : Resolve ring puckering or chair-flip kinetics in solution, as applied to cyclopropane-containing sulfonamides .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Dose-Response Profiling : Use IC₅₀ assays across multiple cell lines to differentiate target-specific effects from off-target toxicity.

- Metabolite Identification : LC-HRMS to detect degradation products or reactive intermediates that may confound activity readings .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.